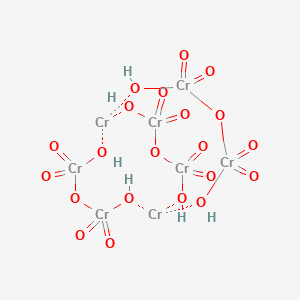

Chromium oxide (Cr8O21)

Description

Properties

CAS No. |

27133-42-2 |

|---|---|

Molecular Formula |

Cr8H6O21 |

Molecular Weight |

758.00 g/mol |

IUPAC Name |

chromium;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/8Cr.6H2O.15O/h;;;;;;;;6*1H2;;;;;;;;;;;;;;;/q;;6*+1;;;;;;;;;;;;;;;;;;;;;/p-6 |

InChI Key |

VWOTZVCYDYLEOM-UHFFFAOYSA-H |

Canonical SMILES |

O[Cr](=O)(=O)O[Cr](=O)(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[Cr].[Cr] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Chromium Oxide Cr8o21

Thermal Decomposition and Pyrolysis Routes for Cr8O21 Synthesis

Thermal decomposition, or pyrolysis, stands as a fundamental method for producing various chromium oxides. wgtn.ac.nz The synthesis of Cr8O21 via this route requires careful control over several experimental parameters to ensure the desired phase is obtained.

Chromium trioxide (CrO3) is the most widely used precursor for the synthesis of Cr8O21. acs.orgxmu.edu.cncip.com.cn It is a commercially available, dark red solid. sciencemadness.org The thermal decomposition of CrO3 proceeds through a series of intermediate chromium oxides, eventually leading to the formation of Cr8O21 under specific conditions. iisc.ac.in The process typically involves heating the CrO3 precursor in a controlled atmosphere. acs.orgcip.com.cn For instance, pure Cr8O21 has been synthesized by the pyrolysis of a CrO3 precursor in a quartz tube. acs.org Another approach involves a one-step pyrolysis of CrO3 under an oxygen atmosphere. cip.com.cn

It's important to note that CrO3 has a relatively low melting point of approximately 196°C. acs.org This property plays a significant role in the synthesis process, as the molten state can affect the reaction kinetics and the morphology of the final product.

| Precursor | Formula | Common Synthesis Route for Cr8O21 |

| Chromium Trioxide | CrO3 | Thermal Decomposition/Pyrolysis |

This table highlights the primary precursor used in the synthesis of Cr8O21.

The pyrolysis temperature and the surrounding atmosphere are critical factors that significantly influence the phase purity and yield of Cr8O21. xmu.edu.cncip.com.cn Studies have shown that the electrochemical performance of the resulting chromium oxide is highly dependent on these conditions. cip.com.cn

Insufficient decomposition of CrO3 at lower temperatures can lead to residual precursor in the final product, which can be detrimental to its application, for example, by causing electrode damage in batteries. cip.com.cn Conversely, excessively high temperatures can lead to the formation of impurity phases such as Cr2O5, which can reduce the specific capacity of the material. cip.com.cn Research indicates that a synthesis temperature of 270°C is effective for producing high-purity Cr8O21. acs.orgcip.com.cn

The atmosphere also plays a crucial role. Synthesis is often carried out under an oxygen atmosphere to facilitate the desired oxidation state of chromium. acs.orgcip.com.cn Some methods also explore synthesis under an air atmosphere. cip.com.cncip.com.cn

| Temperature (°C) | Atmosphere | Outcome | Reference |

| 260 | Air | Formation of Cr8O21, but may contain impurities | wgtn.ac.nz |

| 270 | Oxygen | Synthesis of pure phase Cr8O21 with excellent performance | acs.orgcip.com.cn |

| >270 | Oxygen/Air | Formation of impurity phases like Cr2O5 | cip.com.cn |

This interactive table summarizes the impact of temperature and atmosphere on Cr8O21 synthesis.

The duration of the heat treatment is another vital parameter that affects the crystallization and morphology of Cr8O21. xmu.edu.cn Extended heat treatment times are generally beneficial for improving the electrochemical properties of the material. xmu.edu.cn Longer durations allow for more complete crystallization and the development of a well-defined morphology. xmu.edu.cn

For example, a study demonstrated that a heat treatment time of 48 hours resulted in a material with excellent performance, complete crystallization, and good morphology. xmu.edu.cn In contrast, shorter durations may lead to incomplete reactions and the presence of residual CrO3. xmu.edu.cn Research has reported successful synthesis of pure Cr8O21 with a heat treatment time of 24 hours at 270°C. acs.orgcip.com.cn

The morphology of the synthesized Cr8O21 can vary, with some studies reporting the formation of sheet-like crystals. wgtn.ac.nz

A significant challenge in the synthesis of Cr8O21 is the formation of impurity phases, such as Cr2O3 and Cr2O5. acs.orgwgtn.ac.nz The presence of these impurities can severely impact the electrochemical performance of the material due to their lower specific capacities. acs.org The low melting point of the CrO3 precursor presents another difficulty; it transforms into a viscous liquid during the sintering process, which can hinder the release of oxygen produced during the reaction, leading to an insufficient reaction. acs.org

To mitigate these challenges, several strategies have been developed. One approach involves a two-step pyrolysis method under an air atmosphere, which has been shown to produce pure-phase Cr8O21. cip.com.cncip.com.cn Another effective strategy is the use of an activator agent during the synthesis process, which helps in forming a more uniform and porous structure. acs.org Careful control of the heating rate is also employed, with a slow initial heating rate to manage the melting of CrO3. wgtn.ac.nz

Activated Synthesis Approaches for Enhanced Cr8O21 Characteristics

To overcome some of the challenges associated with traditional thermal decomposition and to improve the properties of the final product, activated synthesis methods have been explored. These approaches involve the addition of other materials to the precursor mixture.

One notable activated synthesis approach involves the incorporation of Manganese Dioxide (MnO2) as an activator agent. acs.org MnO2 is a high-melting metallic oxide that, when mixed with the CrO3 precursor, helps to form a more uniform and porous Cr8O21 product. acs.org Due to its high melting point, MnO2 remains as solid particles throughout the synthesis process. acs.org This homogeneous distribution of MnO2 within the molten CrO3 helps to create a porous structure upon solidification, which can significantly enhance the electrochemical performance of the Cr8O21. acs.org

The addition of MnO2 has been shown to dramatically improve the discharge capacity and rate capability of Cr8O21 compared to the pure material. acs.org This improvement is attributed to superior lithium-ion diffusion kinetics resulting from the uniform surface structure and porous features, which reduce charge transfer resistance. acs.org

Mechanisms of Activator Influence on Cr8O21 Formation and Microstructure

The synthesis of Cr8O21 often involves the thermal decomposition of a CrO3 precursor. A significant challenge in this process is the low melting point of CrO3 (approximately 197 °C), which causes it to become a viscous liquid during the high-temperature reaction. This fusion can impede the efficient release of oxygen, leading to an incomplete reaction and the formation of a non-uniform product with undesirable electrochemical properties. acs.org

The primary mechanism by which an activator like MnO2 influences the formation and microstructure of Cr8O21 is by acting as a physical barrier and a structural template during the solid-state reaction. By being dispersed within the CrO3 precursor, the high-melting-point activator particles prevent the agglomeration and large-scale fusion of the molten CrO3. acs.org This has several beneficial effects:

Uniformity and Porosity: The presence of the activator helps to create a more uniform and porous structure in the final Cr8O21 product. acs.org This is because the activator particles create a scaffold-like network, which facilitates the escape of gaseous byproducts, such as oxygen, leading to a more complete and homogenous reaction.

Particle Size Control: The activator restrains the grain growth of Cr8O21 during calcination, resulting in a significantly smaller particle size compared to pure Cr8O21 synthesized without an activator. acs.org

Enhanced Reaction Efficiency: By preventing the encapsulation of unreacted precursor within a molten mass, the activator ensures a more efficient chemical transformation to Cr8O21. acs.org

The resulting microstructure, characterized by uniform, porous, and smaller particles, enhances properties crucial for applications such as lithium-ion batteries, where ion diffusion and surface area are critical for performance.

| Activator | Precursor | Synthesis Method | Key Influence on Cr8O21 | Resulting Microstructure |

| Manganese Dioxide (MnO2) | CrO3 | Thermal Decomposition / Calcination | Prevents fusion of CrO3, enhances reaction efficiency. | Uniform, porous, smaller particle size. acs.org |

Advanced Synthetic Techniques for Cr8O21 Thin Films and Architectures

Beyond bulk powder synthesis, the fabrication of Cr8O21 as thin films and specialized architectures is crucial for its integration into electronic and spintronic devices. Pulsed Laser Deposition (PLD) and Chemical Vapor Deposition (CVD) are two prominent advanced techniques employed for this purpose.

Pulsed Laser Deposition (PLD) of Cr8O21 Targets

Pulsed Laser Deposition is a versatile physical vapor deposition technique used to grow high-quality thin films of various materials. In the context of Cr8O21, it offers a pathway to deposit chromium oxide films at or near room temperature, which is advantageous for temperature-sensitive substrates. arxiv.org

The process involves the ablation of a target material, in this case, a sintered pellet of Cr8O21 powder, using a high-power pulsed laser. The laser beam, typically an excimer laser like KrF (krypton fluoride), vaporizes the target material, creating a plasma plume that expands towards a substrate, where it condenses to form a thin film. arxiv.org

Research findings on the PLD of Cr8O21 targets indicate that the resulting films are often a mixture of amorphous chromium oxides with dispersed nanocrystals. arxiv.org The primary crystalline phase identified in these films is typically the more stable Cr2O3. However, analyses suggest the possibility of co-depositing a minor fraction of CrO2 alongside the Cr2O3. arxiv.org The stoichiometry and phase composition of the deposited films are highly dependent on the processing parameters, such as the background oxygen pressure during deposition. arxiv.org

| Parameter | Value / Type | Source |

| Laser Type | KrF Excimer | arxiv.org |

| Wavelength | 248 nm | arxiv.org |

| Pulse Duration | 30 ns | arxiv.org |

| Laser Fluence | 4.0 ± 0.3 J cm⁻² | arxiv.org |

| Target | Sintered Cr8O21 powder | arxiv.org |

| Substrate | Si(100) | arxiv.org |

| Deposition Temperature | Room Temperature | arxiv.org |

| Background Gas | Oxygen | arxiv.org |

| Background Pressure | 0.3 - 1.9 Pa | arxiv.org |

| Resulting Film | Mixture of amorphous chromium oxides with nanocrystals of mainly Cr2O3. Possible co-deposition of a low fraction of CrO2. | arxiv.org |

Chemical Vapor Deposition (CVD) Utilizing Cr8O21 as a Precursor

Chemical Vapor Deposition is a widely used technique for producing high-quality, high-performance solid materials, particularly thin films. In the synthesis of chromium dioxide (CrO2) thin films, Cr8O21 has been identified as a crucial intermediate compound when using CrO3 as the initial precursor. dntb.gov.ua

Further research has demonstrated that Cr8O21 can be used directly as the precursor material for CVD, which offers advantages in terms of purity and process control. Using Cr8O21 ex situ avoids potential contamination that can arise from the initial decomposition of CrO3 within the CVD system. dntb.gov.uaresearchgate.net

A key mechanistic hypothesis for the CVD process using a Cr8O21 precursor is that it does not simply sublime and decompose. Instead, it is proposed that the Cr8O21 source material "exudes" unstable molecules of CrO4. dntb.gov.uaresearchgate.net These volatile CrO4 molecules are then transported in the gas phase to the heated substrate. The final step is the thermal decomposition of these unstable CrO4 molecules on the substrate surface, leading to the formation of the desired CrO2 thin film and the release of oxygen, according to the reaction:

CrO4 → CrO2 + O2 dntb.gov.uaresearchgate.net

This method has been successfully employed to grow high-quality epitaxial layers of CrO2, highlighting the role of Cr8O21 as a direct and effective precursor in advanced CVD processes. dntb.gov.ua

| Precursor | Deposition Technique | Proposed Intermediate Species | Final Product | Key Finding |

| Cr8O21 | Chemical Vapor Deposition (CVD) | CrO4 (unstable molecules) | CrO2 thin film | Cr8O21 acts as a direct precursor, exuding volatile CrO4 which decomposes on the substrate. dntb.gov.uaresearchgate.net |

Iii. Structural Elucidation and Electronic Properties of Chromium Oxide Cr8o21

Crystallographic Analysis of Cr₈O₂₁

Crystallographic studies are fundamental to understanding the arrangement of atoms within a material. For Cr₈O₂₁, a combination of diffraction techniques has provided a clear picture of its solid-state structure.

Through detailed analysis of diffraction data, Cr₈O₂₁ has been shown to crystallize in the triclinic crystal system. annauniv.edumaterialsproject.orgmdpi.com The specific space group assigned to this structure is P̅1 (also denoted as P-1). aip.organnauniv.edumaterialsproject.orgnih.gov This low-symmetry space group indicates a complex and highly ordered atomic arrangement within the unit cell.

Table 1: Crystallographic Data for Cr₈O₂₁

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

This table summarizes the fundamental crystallographic parameters determined for Cr₈O₂₁.

The crystal structure of Cr₈O₂₁ is defined by the presence of chromium in two distinct oxidation states: trivalent (Cr³⁺) and hexavalent (Cr⁶⁺). aip.organnauniv.edunih.gov These ions are coordinated by oxygen atoms to form different polyhedra. The Cr³⁺ ions are found in an octahedral coordination environment, forming [Cr³⁺O₆] units, while the Cr⁶⁺ ions are in a tetrahedral coordination, forming [Cr⁶⁺O₄] units. aip.organnauniv.eduresearchgate.net

Detailed analysis reveals that the Cr⁶⁺ ions are bonded to four oxygen atoms to form the CrO₄ tetrahedra, which in turn share corners with the CrO₆ octahedra. materialsproject.org The bond distances for Cr-O in these tetrahedral units range from approximately 1.59 to 1.78 Å. materialsproject.org The Cr³⁺ ions, situated within the octahedra, have Cr-O bond lengths that are typically longer, reflecting the different oxidation state and coordination number. materialsproject.org

Table 2: Polyhedral Details in Cr₈O₂₁

| Ion | Coordination Polyhedron | Description |

|---|---|---|

| Cr³⁺ | Octahedron ([CrO₆]) | Forms edge-sharing pairs that link to tetrahedra. aip.orgresearchgate.net |

This table outlines the coordination environments of the different chromium ions within the Cr₈O₂₁ structure.

Both X-ray diffraction (XRD) and neutron diffraction have been indispensable in elucidating the structure of Cr₈O₂₁. annauniv.edunih.gov XRD is routinely used to characterize the crystal structure and phase purity of synthesized Cr₈O₂₁ powders. acs.orgmdpi.comwgtn.ac.nzinoe.ro The resulting diffraction patterns show characteristic peaks that serve as a fingerprint for the material. acs.org For instance, prominent diffraction peaks for pure Cr₈O₂₁ are observed at 2θ values of approximately 7.6°, 15.2°, 23.2°, and 26.7°, corresponding to the (001), (002), (102), and (112) crystal planes, respectively. acs.org

Neutron diffraction studies have been particularly crucial in accurately determining the crystal structure, including the precise locations of the oxygen atoms and confirming the space group as P1. annauniv.edumdpi.comnih.gov The combination of data from conventional X-ray, synchrotron X-ray, and neutron powder diffraction has provided the comprehensive information needed to solve and refine this complex triclinic structure. annauniv.edu

Table 3: Characteristic XRD Peaks for Cr₈O₂₁

| 2θ (degrees) | Miller Indices (hkl) |

|---|---|

| ~7.6° | (001) |

| ~15.2° | (002) |

| ~23.2° | (102) |

This table presents the prominent X-ray diffraction peaks for Cr₈O₂₁ based on CuKα radiation, as identified in research studies. acs.org

Spectroscopic Characterization of Cr₈O₂₁

Spectroscopic methods provide further insight into the electronic structure, chemical bonding, and vibrational properties of Cr₈O₂₁, complementing the data from diffraction studies.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the elemental composition and, crucially, the chemical (oxidation) states of elements within the top few nanometers of a material's surface. acs.orgmdpi.comnih.gov For Cr₈O₂₁, XPS is employed to confirm the presence of the mixed Cr³⁺ and Cr⁶⁺ valence states. annauniv.edu While precise assignment can be complex, the technique can distinguish between the different chromium species. annauniv.edu The analysis of the Cr 2p core level spectrum allows for the identification of these distinct oxidation states, which is essential for understanding the material's electrochemical properties. acs.orgnih.gov

Vibrational spectroscopy, including both Raman and Infrared (IR) techniques, is used to identify materials and probe their structural characteristics based on their unique vibrational modes. wgtn.ac.nzinoe.ro Structural characterization of Cr₈O₂₁ is often performed using a combination of XRD, Raman, and IR spectroscopy. wgtn.ac.nzresearchgate.net Crystalline chromium oxides like Cr₈O₂₁ exhibit IR activity in the spectral range of 350–1100 cm⁻¹. wgtn.ac.nz

Raman spectroscopy is particularly effective for phase identification in chromium oxide systems. wgtn.ac.nzinoe.ro Bulk Cr₈O₂₁ has been prepared and used as a standard to establish its characteristic Raman spectrum, which helps in identifying it within mixtures or thin films. wgtn.ac.nzinoe.roresearchgate.net Studies have noted that the Raman spectrum for Cr₈O₂₁ can feature a broad peak in the 800-900 cm⁻¹ region, which helps distinguish it from other chromium oxide phases like Cr₂O₃ and CrO₂. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) and Fast Fourier Transform (FFT) Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique utilized to visualize the atomic structure of materials. libretexts.org In the study of chromium oxide (Cr₈O₂₁), HRTEM provides direct imaging of the crystallographic lattice. For instance, analysis of Cr₈O₂₁ powder via HRTEM has revealed distinct lattice fringes. researchgate.net The spacing between these fringes can be measured to identify the specific crystallographic planes present, confirming the material's crystal structure. youtube.com

Complementing HRTEM is the Fast Fourier Transform (FFT) analysis, a computational method used to process HRTEM images. nih.gov An FFT pattern is generated from a selected area of an HRTEM image, converting the real-space lattice image into a reciprocal space diffraction pattern. libretexts.orgnih.gov This pattern consists of bright spots, where each spot corresponds to a specific set of atomic planes in the crystal. youtube.com For Cr₈O₂₁ powder, the FFT pattern generated from HRTEM images confirms its crystalline nature. researchgate.net The arrangement and spacing of the spots in the FFT pattern provide detailed information about the crystal's symmetry and lattice parameters, which can be matched with data from techniques like X-ray Diffraction (XRD). researchgate.netnih.gov

This combined approach of HRTEM and FFT is crucial for identifying the phases present in a sample. nih.gov For example, in materials synthesized from Cr₈O₂₁ targets, these techniques can distinguish between different chromium oxide phases and identify any secondary phases that may have formed. researchgate.net The ability to analyze the atomic arrangement at this level is essential for understanding the material's properties and performance in various applications. nih.gov

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a fundamental technique for investigating the surface topography and particle characteristics of materials. particlelaboratories.comnanoscience.com It provides high-resolution images that reveal details about particle shape, size distribution, and surface texture. particlelaboratories.com In the analysis of Cr₈O₂₁, SEM has been employed to characterize the morphology of the synthesized powder. researchgate.net

Research findings indicate that Cr₈O₂₁ powder consists of particles with irregular shapes and varying sizes. researchgate.net SEM imaging shows that these primary particles tend to agglomerate, forming larger secondary structures. researchgate.netparticlelaboratories.com The surface of these agglomerates can appear rough, which is a critical characteristic for applications where surface area is important. researchgate.net

The particle size distribution can be quantified from SEM images, often by measuring the dimensions of a statistically significant number of particles. measurlabs.com This analysis is vital for quality control and for understanding how the material's physical form influences its properties. particlelaboratories.comnanoscience.com For instance, the morphology and particle size of Cr₈O₂₁ are important factors when it is used as a target material for pulsed laser deposition (PLD) of thin films, as they can affect the quality and properties of the resulting film. researchgate.net

Table 1: SEM Observations of Cr₈O₂₁ Powder

| Characteristic | Observation | Source |

|---|---|---|

| Particle Morphology | Irregularly shaped particles. | researchgate.net |

| Aggregation State | Particles tend to form agglomerates. | researchgate.net |

| Surface Texture | Satisfactory surface morphology for PLD targets. | researchgate.net |

| Application Relevance | Morphology affects the quality of thin films produced from Cr₈O₂₁ targets. | researchgate.net |

Transmission Electron Microscopy (TEM) for Microstructure and Particle Details

Transmission Electron Microscopy (TEM) offers a deeper look into the internal structure of materials, providing information on microstructure, particle morphology, and crystalline defects at a higher resolution than SEM. libretexts.orgmsesupplies.com For TEM analysis, the electron beam must pass through an ultra-thin specimen, revealing fine details of the material's internal features. micro.org.au

In the case of Cr₈O₂₁ powder, TEM images complement SEM data by showing the details of the individual particles that form the larger agglomerates. researchgate.net These images confirm the irregular shape of the primary particles and can reveal internal features such as grain boundaries or crystalline domains within a single particle. researchgate.netmsesupplies.com TEM is particularly useful for observing the fine structural details that are not visible with other microscopy techniques. msesupplies.com The combination of bright-field imaging, dark-field imaging, and diffraction modes in TEM allows for a comprehensive microstructural analysis, including the identification of crystal orientation and defects. cityu.edu.hk

Theoretical Investigations of Cr₈O₂₁ Electronic Structure

First-Principles Density-Functional Calculations

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools for investigating the electronic and structural properties of materials from fundamental quantum mechanics. mpg.detaylorfrancis.com This approach has been applied to the Cr-O system to understand the stability, structure, and electronic properties of various chromium oxides, including Cr₈O₂₁. aip.org

Theoretical studies have investigated the crystal structure of Cr₈O₂₁. researchgate.net The Cr₈O₂₁ structure is described as being composed of Cr³⁺O₆ octahedra and Cr⁶⁺O₄ tetrahedra. researchgate.net These polyhedra link to form sheets, which are then held together by tetrachromate (Cr₄O₁₃) groups, creating a unique three-dimensional framework. aip.orgresearchgate.net DFT calculations are used to optimize the geometry of this complex structure and to analyze its relative stability. aip.org

Furthermore, DFT has been employed to study the behavior of Cr₈O₂₁ as a cathode material in lithium-ion batteries. aip.org These calculations help in understanding the structural evolution and phase transitions that occur during the insertion and extraction of lithium ions. aip.org By calculating the properties of lithiated Cr₈O₂₁ (LiₓCr₈O₂₁), researchers can predict the material's voltage profile and theoretical capacity, providing insights into mechanisms that may lead to capacity fading. aip.org For example, calculations have shown that as lithium content increases, the material can undergo a significant and irreversible phase transformation from a "sandwich-like" structure to a "rock salt-like" structure, which is linked to capacity loss. aip.org

Band Structure and Energy Gap Analysis

The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess, separated by energy ranges, known as band gaps, where no electron states can exist. wikipedia.org The nature of the band structure determines a material's electronic and optical properties.

For Cr₈O₂₁, theoretical calculations based on DFT are used to determine its electronic band structure and density of states (DOS). aip.orgresearchgate.net The calculations reveal the distribution of electronic states, particularly those originating from the chromium and oxygen atoms. researchgate.net The analysis of the projected density of states (PDOS) helps in understanding the contribution of different atomic orbitals (e.g., Cr 3d, O 2p) to the valence and conduction bands. aip.org

The energy gap is a crucial parameter, representing the energy difference between the top of the valence band and the bottom of the conduction band. wikipedia.org It determines whether a material is a conductor, semiconductor, or insulator. While specific experimental values for the band gap of pure Cr₈O₂₁ are not widely reported, theoretical calculations provide estimates. First-principles calculations indicate that the valence band maximum is primarily composed of Cr 3d levels hybridized with O 2p levels. researchgate.net The magnetic moments of the different chromium centers (Cr³⁺ and Cr⁶⁺) within the Cr₈O₂₁ structure have also been calculated, showing distinct values that reflect their different electronic configurations and coordination environments. aip.org

Table 2: Calculated Electronic Properties of Cr₈O₂₁

| Property | Finding | Source |

|---|---|---|

| Crystal Structure | Composed of Cr³⁺O₆ octahedra and Cr⁶⁺O₄ tetrahedra forming a 3D framework. | aip.orgresearchgate.net |

| Magnetic Moment (Cr³⁺) | Approximately 3 µB, corresponding to a (t₂g)³(e_g)⁰ electron configuration. | aip.org |

| Valence Band | Primarily composed of Cr 3d and O 2p states. | researchgate.netresearchgate.net |

| Structural Transition | Undergoes irreversible phase transformation upon high lithiation. | aip.org |

Analysis of Chromium Oxidation States and Electronic Configurations

The compound chromium oxide (Cr₈O₂₁) is characterized by the presence of chromium in mixed oxidation states, a feature that is fundamental to its electronic structure and properties. aip.organnauniv.edu Detailed analyses have determined that Cr₈O₂₁ is composed of chromium in both +3 and +6 oxidation states. aip.org The specific crystallographic formula is often represented as Cr³⁺₂(Cr⁶⁺O₄)₂(Cr⁶⁺₄O₁₃), which indicates an atomic ratio of Cr⁶⁺ to Cr³⁺ of 6:2. aip.org

The different oxidation states of chromium are associated with distinct coordination geometries within the crystal structure. The Cr³⁺ ions are found in octahedral coordination, forming [Cr³⁺O₆] units, while the Cr⁶⁺ ions occupy tetrahedral sites, forming [Cr⁶⁺O₄] tetrahedra. aip.organnauniv.eduacs.org This structural arrangement of polyhedra creates a unique three-dimensional framework. annauniv.edu

The electronic configuration of the chromium ions is directly linked to their oxidation state and local environment. First-principles calculations and magnetic property analyses provide insight into these configurations. aip.organnauniv.edu

Chromium (III) Ions: The Cr³⁺ ions, located at the center of the octahedra, possess a magnetic moment of approximately 3 µB. aip.org This corresponds to an electron configuration of (t₂g)³(e_g)⁰. aip.org

Chromium (VI) Ions: The Cr⁶⁺ ions, situated within the tetrahedra, have a magnetic moment that is nearly zero. aip.org Their characteristic electron configuration is (t₂g)⁰(e_g)⁰. aip.org

Electronic structure studies indicate that Cr₈O₂₁ behaves as an insulator, albeit with a very small band gap. annauniv.edu The presence of mixed-valent chromium is a key factor in the material's potential applications, particularly in electrochemistry. aip.organnauniv.edu

The table below summarizes the distinct properties of the chromium ions within the Cr₈O₂₁ structure.

| Ion | Oxidation State | Coordination Geometry | Electron Configuration | Magnetic Moment (µB) |

| Cr³⁺ | +3 | Octahedral [Cr³⁺O₆] | (t₂g)³(e_g)⁰ | ~3 |

| Cr⁶⁺ | +6 | Tetrahedral [Cr⁶⁺O₄] | (t₂g)⁰(e_g)⁰ | ~0 |

The fundamental electronic configuration of a neutral chromium atom is [Ar] 4s¹3d⁵. vaia.com The loss of electrons from the 4s and 3d orbitals gives rise to its various oxidation states, with +3 (d³) and +6 (d⁰) being among the most common and stable. vaia.comiitk.ac.innih.gov In Cr₈O₂₁, these two states coexist, defining the compound's core chemical and physical characteristics. aip.org

Iv. Electrochemical Applications of Chromium Oxide Cr8o21

Electrochemical Characterization Methodologies

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of electrode materials, providing qualitative and quantitative information about the electrochemical reactions occurring at the electrode-electrolyte interface. libretexts.org In a typical CV experiment, the potential of the working electrode is swept linearly between two set values, and the resulting current is measured. The plot of current versus potential, known as a cyclic voltammogram, reveals characteristic peaks corresponding to oxidation and reduction processes.

For Cr8O21 and other chromium oxides, CV is employed to identify the potentials at which lithium insertion (reduction) and extraction (oxidation) occur. researchgate.net The shape, position, and intensity of the redox peaks provide valuable insights into the reaction kinetics and reversibility. libretexts.orglibretexts.org

A typical cyclic voltammogram of a chromium oxide cathode will exhibit one or more cathodic peaks during the negative potential sweep, corresponding to the reduction of chromium ions as lithium is inserted into the structure. researchgate.net Conversely, during the positive potential sweep, anodic peaks will appear, indicating the oxidation of chromium ions upon lithium extraction. researchgate.net The potential difference between the anodic and cathodic peaks (ΔEp) is an indicator of the electrochemical reversibility of the redox couple. libretexts.org A small ΔEp suggests a reversible process with fast kinetics, while a larger ΔEp points towards quasi-reversible or irreversible reactions. libretexts.org

Studies on various chromium oxides have shown a relationship between the structural composition and the electrochemical performance as observed through CV. researchgate.net The redox reaction of Cr8O21 involves a three-electron transfer between Cr⁶⁺ and Cr³⁺ during the charge and discharge processes. cip.com.cn The irreversibility of the phase transitions in Cr8O21 is also reflected in the CV curves, where the peaks in the initial cycle may differ significantly from those in subsequent cycles, indicating a change in the active material. researchgate.net

The scan rate in a CV experiment can also be varied to probe the kinetics of the electrochemical processes. iorodeo.com For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. iorodeo.com By analyzing the relationship between peak current and scan rate, it is possible to determine whether the reaction is limited by diffusion of lithium ions in the solid state or by surface-controlled processes. iorodeo.com

Table 3: Interpretation of Cyclic Voltammetry Data for Cr8O21

| CV Parameter | Significance for Cr8O21 |

|---|---|

| Peak Position (Anodic and Cathodic) | Indicates the potentials at which Li⁺ extraction (oxidation of Cr) and insertion (reduction of Cr) occur. youtube.com |

| Peak Separation (ΔEp) | Provides information on the reversibility of the redox reactions. A large separation suggests irreversibility, consistent with the phase transitions in Cr8O21. libretexts.org |

| Peak Current | Proportional to the concentration of the electroactive species and the scan rate. Can be used to study reaction kinetics. iorodeo.com |

| Scan Rate Dependence | The relationship between peak current and scan rate helps to determine if the process is diffusion-controlled or surface-controlled. iorodeo.com |

Galvanostatic Discharge/Charge Measurements

Galvanostatic discharge/charge cycling is a fundamental technique used to evaluate the performance of battery materials. For Chromium oxide (Cr₈O₂₁), these measurements provide critical data on its specific capacity, energy density, and cycling stability as a cathode material. Research indicates that the electrochemical properties of Cr₈O₂₁ are highly dependent on its synthesis conditions, such as temperature and duration of heat treatment. xmu.edu.cn

Studies have demonstrated that Cr₈O₂₁ can deliver a high initial discharge capacity. For instance, Cr₈O₂₁ prepared via one-step pyrolysis at 270°C for 24 hours showed an initial specific capacity of 357 mAh/g at a current rate of 0.1C, with an average voltage of approximately 3 V. cip.com.cn Another study reported an even higher initial discharge specific capacity of 419 mAh/g at a current density of 0.05 mA/cm², with an average voltage of 2.99 V. cip.com.cn When the current density was increased to 1.0 mA/cm², the material still delivered a specific capacity of 315 mAh/g. cip.com.cn

In all-solid-state lithium metal batteries using a polyethylene (B3416737) oxide (PEO)-based electrolyte, an uncoated Cr₈O₂₁ electrode delivered an initial discharge capacity of 405 mAh g⁻¹ at 60 °C. mdpi.com However, its strong oxidizing nature leads to capacity fade during cycling. mdpi.com The introduction of MnO₂ as an activator during synthesis has been shown to significantly improve discharge capacity and rate capability, with a Cr₈O₂₁-M10 composite exhibiting a discharge specific capacity of 388 mAh g⁻¹ at 0.1C, corresponding to an energy density of 1223 Wh kg⁻¹. acs.org This composite also demonstrated impressive rate performance, maintaining about 70% of its capacity at a high rate of 5C. acs.org

| Material/Condition | Current Rate/Density | Initial Discharge Capacity (mAh/g) | Average Voltage (V) | Energy Density (Wh/kg) | Reference |

|---|---|---|---|---|---|

| Cr₈O₂₁ (pyrolysis at 270°C, 24h) | 0.1C | 357 | ~3.0 | Not Reported | cip.com.cn |

| Cr₈O₂₁ (pyrolysis at 270°C) | 0.05 mA/cm² | 419 | 2.99 | Not Reported | cip.com.cn |

| Cr₈O₂₁ (pyrolysis at 270°C) | 1.0 mA/cm² | 315 | 2.82 | Not Reported | cip.com.cn |

| Cr₈O₂₁-M10 (MnO₂ activator) | 0.1C | 388 | ~3.0 | 1223 | acs.org |

| Uncoated Cr₈O₂₁ (PEO-based ASSB at 60°C) | 0.1C | 405 | Not Reported | Not Reported | mdpi.com |

| 12-cycle Al₂O₃-coated Cr₈O₂₁ (PEO-based ASSB at 60°C) | 0.1C | 260 (after 125 cycles) | Not Reported | 630 | mdpi.com |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance and Ion Diffusion Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the internal resistance components and kinetic processes within an electrochemical cell. rsc.org For Cr₈O₂₁-based systems, EIS provides insights into the charge transfer resistance (Rct) at the electrode-electrolyte interface and the kinetics of lithium-ion diffusion. xmu.edu.cn

In all-solid-state batteries, the interface between the Cr₈O₂₁ cathode and the solid electrolyte is a critical factor influencing performance. EIS studies have been conducted on cells with and without a protective alumina (B75360) (Al₂O₃) coating on the Cr₈O₂₁ electrode. mdpi.com The Nyquist plots from these studies typically show semicircles at high-to-medium frequencies, which correspond to the charge transfer resistance, and a sloping line at low frequencies, related to ion diffusion processes.

Research has shown that modifying the Cr₈O₂₁ surface can significantly reduce the charge transfer resistance. For example, the addition of MnO₂ as an activator during synthesis resulted in a material with superior lithium-ion diffusion kinetics, which was attributed to a reduction in charge transfer resistance. acs.org Similarly, applying a thin Al₂O₃ coating via atomic layer deposition (ALD) onto the Cr₈O₂₁ cathode in a PEO-based solid-state battery was shown to affect the interfacial impedance. mdpi.com While the coating is intended to prevent adverse reactions, an excessively thick layer can increase polarization resistance. The optimal coating thickness, achieved with 12 ALD cycles, enhances ion transport and stabilizes the interface, ultimately improving the battery's cycling performance. mdpi.com

Electrolyte Design for Cr₈O₂₁-Based Battery Systems

Development of Wide-Temperature Electrolytes

The operational temperature range is a crucial parameter for the practical application of lithium-ion batteries. For systems employing Cr₈O₂₁ cathodes, recent research has focused on developing electrolytes that can function effectively over a broad spectrum of temperatures. One study highlighted the excellent electroactivity of Cr₈O₂₁, demonstrating high specific capacities of 200 mAh/g at a low temperature of -45 °C and 363 mAh/g at an elevated temperature of 65 °C. cip.com.cn This inherent capability of the cathode material makes it a promising candidate for wide-temperature applications, provided a suitable electrolyte is used.

The scientific literature indicates a clear research direction toward formulating specialized electrolytes for Cr₈O₂₁ cathodes. A recent publication is explicitly titled "Electrolyte design for a high energy density Li/Cr₈O₂₁ primary battery in a wide-temperature range," signifying active development in this area. semanticscholar.org The goal of such research is to create electrolyte formulations that maintain adequate ionic conductivity and form stable electrode-electrolyte interphases, both at sub-zero and elevated temperatures, thereby unlocking the full potential of the Cr₈O₂₁ cathode across diverse environmental conditions.

Compatibility of Cr₈O₂₁ with Polymer-Based Solid Electrolytes

The transition to all-solid-state batteries is a significant goal in battery research, with polymer-based solid electrolytes (SPEs) being attractive due to their flexibility and potential for enhanced safety. mdpi.com Polyethylene oxide (PEO) is one of the most studied SPEs. However, a major challenge arises from the chemical incompatibility between Cr₈O₂₁ and PEO-based electrolytes. mdpi.com

The strong oxidizing nature of the high-valence chromium in Cr₈O₂₁ leads to the oxidation of the PEO electrolyte membrane. mdpi.com This interfacial reaction has detrimental effects on battery performance. The oxidation of the PEO results in the simultaneous reduction of chromium atoms in the cathode material to a lower valence state. This process leads to a decline in the discharge capacity and poor cycling stability of the all-solid-state cell. mdpi.com This inherent incompatibility necessitates modifications at the electrode-electrolyte interface to enable the use of Cr₈O₂₁ in PEO-based solid-state batteries.

Strategies to Improve Electrode-Electrolyte Interface Compatibility

To address the poor compatibility between Cr₈O₂₁ and polymer electrolytes, researchers have developed strategies focused on modifying the cathode surface to create a stable and protective interface. A highly effective approach is the application of an ultrathin, uniform, and dense coating on the Cr₈O₂₁ electrode through atomic layer deposition (ALD). mdpi.com

One study demonstrated the successful use of an alumina (Al₂O₃) layer to passivate the Cr₈O₂₁ surface. This Al₂O₃ coating acts as a physical barrier, preventing direct contact between the highly oxidative cathode and the PEO solid electrolyte. By doing so, it effectively suppresses the undesirable oxidation of the PEO membrane. mdpi.com

While the alumina layer is robust enough to prevent these side reactions, it is also thin enough to allow for the efficient transport of lithium ions, which is essential for the battery's electrochemical function. The results showed that an optimized coating of approximately 4 nm (achieved with 12 ALD cycles) significantly improved the cycling performance. The coated electrode delivered a high capacity of 260 mAh g⁻¹ after 125 cycles at 0.1C, with a capacity retention of 87.4% and a discharge-specific energy of 630 Wh kg⁻¹. mdpi.com This surface modification strategy proves to be a viable method for stabilizing the electrode-electrolyte interface in Cr₈O₂₁-based all-solid-state batteries.

V. Cr8o21 As a Precursor in Functional Material Synthesis

Synthesis of Chromium Dioxide (CrO₂) Thin Films

The fabrication of high-quality, epitaxial thin films of CrO₂ is frequently accomplished through CVD. capes.gov.brdntb.gov.ua While chromium trioxide (CrO₃) was historically a common starting material, research has revealed that Cr₈O₂₁ is a key intermediate in the reaction pathway, and its direct use as a precursor offers significant advantages in controlling the purity and quality of the resulting CrO₂ films. capes.gov.brresearchgate.net

Contrary to earlier assumptions, the thermal decomposition of CrO₃ to CrO₂ is not a direct conversion. capes.gov.brresearchgate.net Scientific investigation into the CVD process has demonstrated that CrO₃ first decomposes to form the intermediate oxide, Cr₈O₂₁. researchgate.netmocvd-precursor-encyclopedia.de This compound, Cr₈O₂₁, is the direct precursor that leads to the formation of CrO₂ on the substrate. capes.gov.br This understanding is crucial for optimizing the parameters of the CVD process for reliable and high-quality film growth. researchgate.net The best epitaxial thin films of CrO₂ are typically produced in a two-zone furnace where the precursor is vaporized in the first zone and then thermally decomposed onto a heated substrate in the second zone. capes.gov.brdntb.gov.ua

Utilizing Cr₈O₂₁ directly as the precursor material for CrO₂ film growth presents several distinct advantages. A primary benefit is the ability to prepare Cr₈O₂₁ ex situ (prepared externally before the growth process). capes.gov.brresearchgate.net This approach allows for the synthesis of high-quality, high-purity epitaxial layers of CrO₂ by preventing potential contamination that can occur during the initial decomposition of CrO₃ within the reactor. capes.gov.brresearchgate.netaip.org The use of a Cr₈O₂₁ precursor has been successfully employed in growing CrO₂ films for fundamental research and potential applications. aip.org While other precursors like chromyl chloride (CrO₂Cl₂) have also been used, Cr₈O₂₁ remains a key material for achieving high-quality films via CVD. researchgate.netarxiv.org The quality of the resulting films is critically dependent on the substrate temperature, with optimal results often achieved between 390 and 400 °C, regardless of the precursor used. arxiv.org

A proposed hypothesis for the growth mechanism when using the Cr₈O₂₁ precursor involves the role of an unstable molecular intermediate. capes.gov.brresearchgate.net According to this model, the Cr₈O₂₁ compound exudes unstable molecules of chromium tetroxide (CrO₄) within the CVD reactor. capes.gov.brmocvd-precursor-encyclopedia.deaip.org The reaction then proceeds on the heated substrate, where the CrO₄ molecules decompose directly into chromium dioxide and oxygen, as described by the following reaction: capes.gov.brresearchgate.net

CrO₄ → CrO₂ + O₂

This pathway clarifies the role of Cr₈O₂₁ not just as a stable intermediate but as the source of the reactive species necessary for the deposition of the CrO₂ film. capes.gov.brmocvd-precursor-encyclopedia.de

Application of CrO₂ Films Derived from Cr₈O₂₁ Precursors

CrO₂ films are of significant interest primarily due to their half-metallic ferromagnetic nature. researchgate.netaip.org This property, where the electrons at the Fermi level are 100% spin-polarized, makes CrO₂ an exceptionally attractive candidate for use in spintronic devices. arxiv.orgua.educapes.gov.br Films grown using the Cr₈O₂₁ precursor method have been central to research exploring these applications. researchgate.netaip.org

The near-perfect spin polarization of CrO₂ makes it an ideal material for spintronic applications, which leverage the spin of the electron in addition to its charge. ua.edu Research efforts have focused on integrating CrO₂ films, including those grown from Cr₈O₂₁ precursors, into magnetoresistive devices like spin-valves. researchgate.net The goal is to harness the unique properties of CrO₂ to create devices for magnetic field sensing and information storage. aip.org The synthesis of CrO₂ at lower temperatures is a key area of research, as it is essential for ensuring high-quality interfaces and the ability to coat thermally sensitive materials, such as those envisioned for advanced spintronic heterostructures. arxiv.orgarxiv.org

The magnetotransport properties of CrO₂ films determine their performance in electronic applications. Films prepared from a Cr₈O₂₁ precursor have been shown to be ferromagnetic metals with a Curie temperature (Tc) of approximately 400 K. aip.orgresearchgate.net The study of these films includes measuring their magnetoresistance (MR), which is the change in electrical resistance in a magnetic field. Granular CrO₂ films have exhibited an MR of about 20% at a temperature of 2 K. researchgate.net Other studies on CrO₂ films report a small negative magnetoresistance of around -0.5% per Tesla across a wide temperature range below the Tc. scilit.com The electrical and magnetic characteristics of these films are critical for their potential integration into functional devices. researchgate.net

Data Tables

Table 1: Synthesis and Properties of CrO₂ Films from Cr₈O₂₁ Precursor

| Parameter | Value / Description | Source(s) |

| Synthesis Method | Chemical Vapor Deposition (CVD) | capes.gov.br, aip.org |

| Precursor | Cr₈O₂₁ (Octachromium unicosoxide) | capes.gov.br, researchgate.net, aip.org |

| Common Substrates | TiO₂ (100), Al₂O₃ (0001) | aip.org, researchgate.net, arxiv.org |

| Typical Growth Temp. | 390 - 400 °C | arxiv.org |

| Film Phase | (100)-oriented single phase CrO₂ | aip.org, researchgate.net |

| Curie Temperature (Tc) | ~400 K | aip.org, researchgate.net |

| Growth Activation Energy | 121.0 ± 4.3 kJ mol⁻¹ | arxiv.org |

Table 2: Magnetotransport Properties of CrO₂ Films

| Property | Reported Value | Conditions / Substrate | Source(s) |

| Spin Polarization | ~98.4% | Point-contact Andreev reflection | researchgate.net |

| Magnetoresistance (MR) | ~20% | At 2 K | researchgate.net |

| Magnetoresistance (MR) | ~ -0.5% / T | Below Tc | scilit.com |

| Residual Resistivity | 0.2 - 10 μΩ m | scilit.com | |

| Coercivity | 7 mT | On Al₂O₃ (110) substrate | arxiv.org |

| Coercivity | 15 mT | On TiO₂ (110) substrate | arxiv.org |

Tunneling Barriers and Spin Polarization Measurements

The use of chromium oxide (Cr₈O₂₁) as a precursor is pivotal in the synthesis of high-quality chromium dioxide (CrO₂) thin films, which are of significant interest for spintronic applications due to their predicted half-metallic nature and high spin polarization. researchgate.netresearchgate.netua.edu Research in this area has focused on creating and characterizing tunneling barriers on these CrO₂ films to measure their spin-dependent transport properties.

One of the primary goals in this field is to fabricate magnetic tunnel junctions (MTJs), which consist of two ferromagnetic electrodes separated by a thin insulating barrier. The performance of these devices is critically dependent on the spin polarization of the ferromagnetic materials. To this end, CrO₂ films derived from Cr₈O₂₁ have been integrated into various junction structures to probe the spin polarization of the tunneling current. researchgate.netbrown.edu

A significant approach involves the creation of a simple tunneling barrier on the CrO₂ film to directly measure the spin polarization of the tunneling current. researchgate.net In one key study, a successful tunneling barrier was formed by treating the surface of a CrO₂ film, grown using a Cr₈O₂₁ precursor, with a bromine-methanol solution. This process resulted in a Superconductor/CrOₓ/CrO₂ (SC/I/CrO₂) junction structure. researchgate.netresearchgate.net

Subsequent measurements on these junctions using the Meservey-Tedrow technique, which analyzes the Zeeman-split quasiparticle density of states of a superconductor in a magnetic field, have provided direct evidence of the high spin polarization of CrO₂. researchgate.net At a temperature of 400 mK, the tunneling current from the CrO₂ film was found to have a spin polarization approaching 100%. researchgate.netresearchgate.net This near-perfect spin polarization is a key indicator of the half-metallic character of the CrO₂ films synthesized from the Cr₈O₂₁ precursor. ua.edu

Further research has explored the integration of these CrO₂ films into more complex magnetic tunnel junction structures. In one instance, a multilayer structure of the form Co(polycr.)/AlOₓ/CrOₓ/CrO₂(100) was fabricated. This device, which incorporates a cobalt counter-electrode and a reinforced tunneling barrier of oxidized aluminum, exhibited a magnetoresistance of -24% at a temperature of 5K. researchgate.net

Interestingly, studies on CrO₂-based tunnel junctions have also revealed the phenomenon of inverse magnetoresistance. In junctions composed of CrO₂/natural barrier/Co, a negative magnetoresistance of approximately -8% was observed at 4.2 K. brown.edu This means the resistance of the junction is higher when the magnetic moments of the two ferromagnetic electrodes are aligned in parallel, and lower when they are antiparallel, which is the opposite of what is typically observed in tunnel junctions with conventional transition-metal electrodes. brown.edu

The detailed findings from these studies underscore the importance of Cr₈O₂₁ as a precursor for developing functional spintronic materials. The high spin polarization and significant magnetoresistance observed in junctions based on CrO₂ films derived from this compound highlight its potential for use in advanced data storage and sensor technologies.

Interactive Data Table: Spin Polarization and Magnetoresistance in Cr₈O₂₁-Derived CrO₂ Junctions

| Junction Structure | Measurement Technique | Temperature (K) | Spin Polarization (%) | Magnetoresistance (%) | Reference |

| Superconductor/CrOₓ/CrO₂(100) | Meservey-Tedrow | 0.4 | ~100 | N/A | researchgate.netresearchgate.net |

| Co(polycr.)/AlOₓ/CrOₓ/CrO₂(100) | Magnetoresistance | 5 | N/A | -24 | researchgate.net |

| CrO₂/natural barrier/Co | Magnetoresistance | 4.2 | N/A | -8 | brown.edu |

Q & A

Q. How can the synthesis of Cr₈O₂₁ be optimized for high-purity yields in lithium battery applications?

Methodological Answer : Cr₈O₂₁ is synthesized via controlled pyrolysis of CrO₃ under oxygen atmospheres. Key parameters include:

- Temperature : Optimal pyrolysis occurs at 270°C (lower temperatures yield incomplete decomposition; higher temperatures form Cr₂O₅ impurities) .

- Duration : 24-hour heating ensures complete precursor decomposition .

- Precursor Purity : CrO₃ must be anhydrous to avoid side reactions .

Validation : Use X-ray diffraction (XRD) to confirm phase purity and X-ray photoelectron spectroscopy (XPS) to verify Cr(III)/Cr(VI) ratios .

Q. What characterization techniques are critical for analyzing Cr₈O₂₁’s structural and electrochemical properties?

Methodological Answer :

- Structural Analysis :

- Electrochemical Analysis :

Q. What mechanisms underlie Cr₈O₂₁’s high specific capacity in lithium batteries?

Methodological Answer : Cr₈O₂₁’s capacity arises from a dual redox mechanism:

- Cr(VI) → Cr(III) Reduction : Contributes ~250 mAh/g via lithium insertion into CrO₄ tetrahedra .

- Oxygen Redox : Additional ~100 mAh/g from oxygen anion participation in charge compensation .

Experimental Design : Use in-situ XRD to track structural changes during lithiation/delithiation .

Advanced Research Questions

Q. How does Cr₈O₂₁’s triclinic crystal structure influence its electrochemical and magnetic properties?

Methodological Answer : The structure comprises Cr(III)O₆ octahedra, Cr(VI)O₄ tetrahedra, and Cr(VI)₄O₁₃ tetrachromate groups :

- Electrochemical Impact : Edge-sharing Cr(III)O₆ octahedra provide stable Li⁺ diffusion pathways .

- Magnetic Behavior : Paramagnetic above 100 K; antiferromagnetic ordering below 100 K due to Cr(III)-Cr(III) interactions .

Advanced Techniques : Neutron diffraction to map magnetic ordering and synchrotron XRD for high-resolution structural dynamics .

Q. How can contradictions in reported specific capacities of Cr₈O₂₁ across studies be resolved?

Methodological Answer : Discrepancies arise from:

- Synthesis Conditions : Impurities (e.g., Cr₂O₅) reduce capacity; verify phase purity via Rietveld refinement .

- Electrode Fabrication : Binder/carbon ratios affect conductivity; standardize slurry compositions (e.g., 80:10:10 active material:carbon:binder) .

Data Reconciliation : Cross-reference electrochemical data with post-cycling XRD to identify parasitic phases .

Q. What theoretical frameworks guide the design of Cr₈O₂₁-based cathode materials?

Methodological Answer :

- Band Theory : Predicts electronic conductivity via Cr(VI)-O hybridized orbitals .

- Phase Diagrams : Use Cr-O binary diagrams to identify stable synthesis windows (e.g., CrO₃ → Cr₈O₂₁ at 250–300°C) .

- DFT Modeling : Simulate Li⁺ migration barriers in triclinic frameworks to optimize diffusion kinetics .

Implementation : Align experimental parameters with computational predictions to refine synthesis protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.